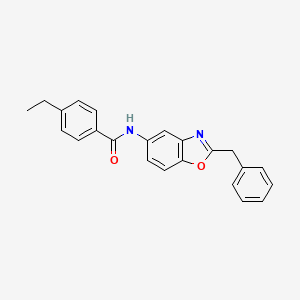
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide typically involves the condensation of 2-aminobenzyl alcohol with benzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with 4-ethylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
N-(2-benzylbenzo[d]oxazol-5-yl)-4-ethylbenzamide stands out due to its unique structural features and specific biological activities
特性
CAS番号 |
785836-58-0 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-ethylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c1-2-16-8-10-18(11-9-16)23(26)24-19-12-13-21-20(15-19)25-22(27-21)14-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,26) |
InChIキー |
BMLUAUXHKJQXIK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


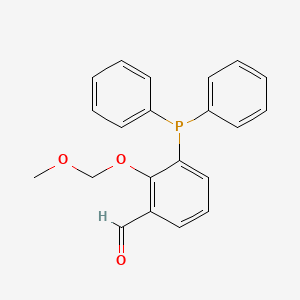
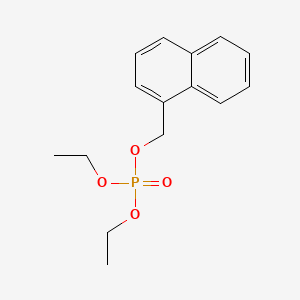
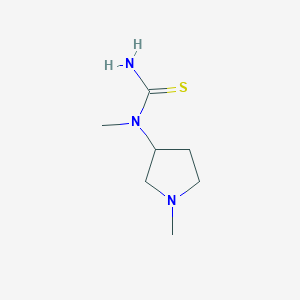

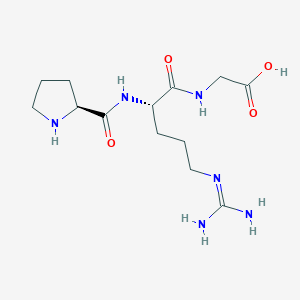
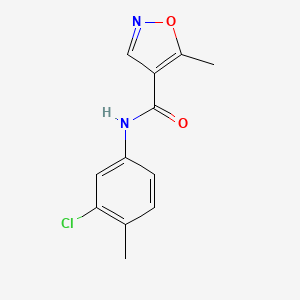
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
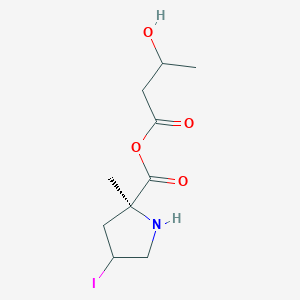
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

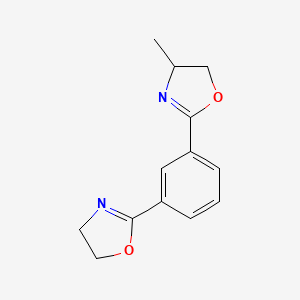

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
